

# Aviglycine's Efficacy in Fruit Ripening: A Cross-Species Comparison

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## Compound of Interest

Compound Name: Aviglycine

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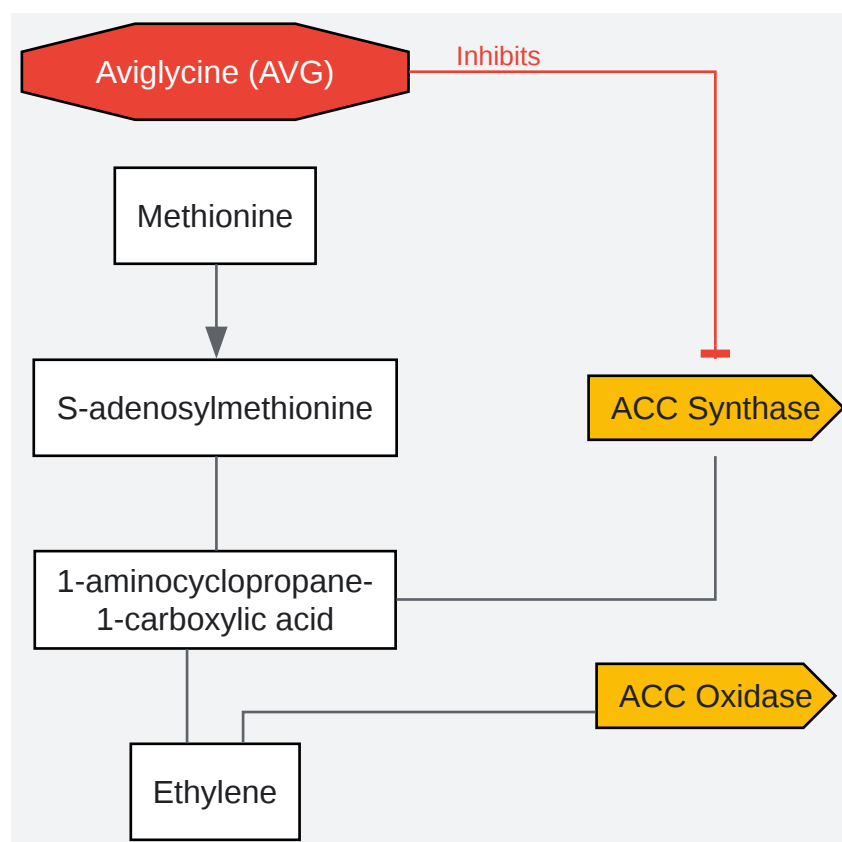
A detailed guide for researchers on the application and effects of **Aviglycine** (AVG) versus other ethylene inhibitors in controlling fruit maturation.

**Aviglycine** (AVG), commercially known as ReTain®, is a potent inhibitor of ethylene biosynthesis widely utilized in horticulture to manage fruit ripening and related physiological processes. By targeting a key enzyme in the ethylene production pathway, AVG offers a powerful tool for researchers and producers to delay senescence, reduce pre-harvest fruit drop, and maintain post-harvest quality. This guide provides a comparative analysis of AVG's effects across different fruit species, contrasts its performance with the ethylene perception inhibitor 1-methylcyclopropene (1-MCP), and presents detailed experimental protocols and the underlying biochemical pathways.

## Mechanism of Action: Inhibiting Ethylene at its Source

**Aviglycine's** primary mode of action is the competitive inhibition of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, a pivotal enzyme in the ethylene biosynthesis pathway.<sup>[1][2][3]</sup> This enzyme catalyzes the conversion of S-adenosylmethionine (SAM) to ACC, the immediate precursor of ethylene.<sup>[1][4]</sup> By blocking this step, AVG effectively curtails the production of ethylene, a key hormone that triggers and coordinates the complex processes of fruit ripening, including softening, color change, and aroma development.<sup>[1][5]</sup>

In contrast, 1-methylcyclopropene (1-MCP) acts further down the signaling cascade by irreversibly binding to ethylene receptors, thereby preventing the fruit from perceiving endogenous or exogenous ethylene.[6][7] This fundamental difference in their mechanisms of action leads to distinct physiological responses and application strategies.



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**Caption:** Inhibition of Ethylene Biosynthesis by **Aviglycine** (AVG).

## Comparative Effects of Aviglycine Across Fruit Species

The application of AVG has been extensively studied in a variety of climacteric fruits, which exhibit a characteristic spike in ethylene production during ripening. The efficacy of AVG can vary depending on the fruit species, cultivar, application timing, and concentration.

Fruit Species	Cultivar(s)	Key Effects of Aviglycine (AVG)
Apple ( <i>Malus domestica</i> )	'Gala', 'Royal Gala', 'Imperial Gala', 'Fuji', 'Golden Delicious', 'Scarlet Spur'	Delays ripening on the tree, indicated by lower internal ethylene concentration, higher firmness, delayed starch degradation, and slower peel color development. <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> Reduces pre-harvest fruit drop. <a href="#">[6]</a> <a href="#">[9]</a> <a href="#">[10]</a> Can be combined with 1-MCP for enhanced firmness retention during storage. <a href="#">[8]</a>
Pear ( <i>Pyrus communis</i> )	'Bartlett', 'Huangguan'	Suppresses ethylene production and respiration rate, leading to delayed softening and reduced core browning. <a href="#">[1]</a> <a href="#">[11]</a> Maintains higher soluble solids content and titratable acidity during storage. <a href="#">[1]</a>
Nectarine ( <i>Prunus persica</i> var. <i>nucipersica</i> )	'Arctic Snow'	Delays ripening and softening, allowing for higher total soluble solids (TSS) content at harvest. <a href="#">[12]</a> Prolongs storage life. <a href="#">[12]</a>
Peach ( <i>Prunus persica</i> )	'Geum Hwang'	In combination with 1-MCP, significantly reduces fruit softening during ripening. <a href="#">[13]</a>
Plum ( <i>Prunus domestica</i> )	'President'	Increases fruit firmness and delays harvest. <a href="#">[14]</a>
Tomato ( <i>Solanum lycopersicum</i> )	'Débora', 'Grando F1'	Delays ripening and provides greater fruit firmness at certain concentrations. <a href="#">[12]</a> <a href="#">[15]</a> Effects

on weight loss can be inconsistent.[\[15\]](#)

## Aviglycine vs. 1-Methylcyclopropene (1-MCP): A Head-to-Head Comparison

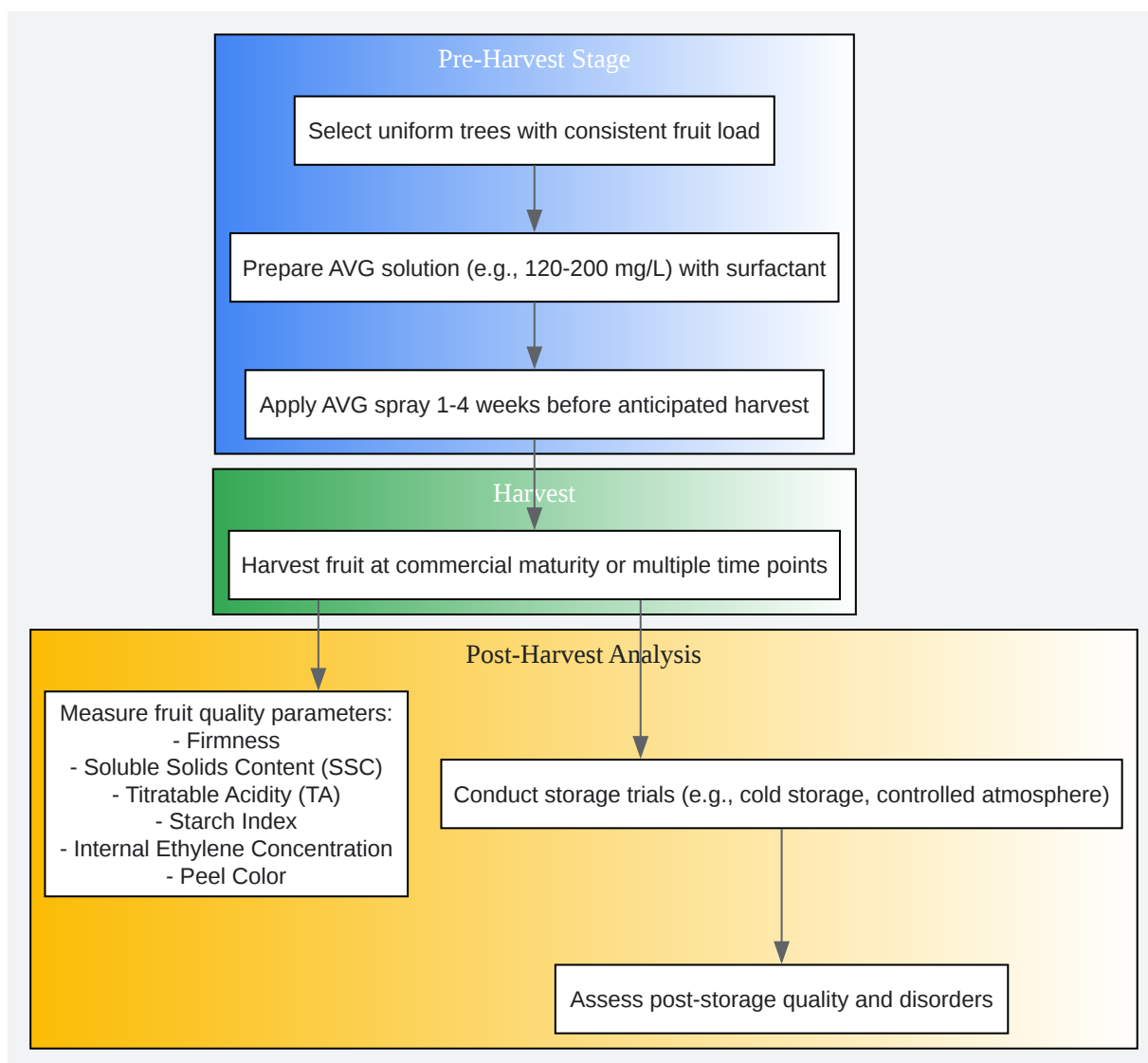
While both AVG and 1-MCP are effective ethylene inhibitors, their differing mechanisms lead to practical differences in their application and effects.

Feature	Aviglycine (AVG)	1-Methylcyclopropene (1-MCP)
Mechanism of Action	Inhibits ethylene biosynthesis by blocking ACC synthase. <a href="#">[1]</a> <a href="#">[2]</a>	Inhibits ethylene perception by binding to ethylene receptors. <a href="#">[6]</a> <a href="#">[7]</a>
Application	Typically applied as a pre-harvest spray. <a href="#">[6]</a> <a href="#">[8]</a>	Applied as a post-harvest gas treatment or pre-harvest spray. <a href="#">[8]</a> <a href="#">[16]</a>
Primary Effect	Reduces the fruit's capacity to produce ethylene. <a href="#">[1]</a>	Renders the fruit insensitive to ethylene. <a href="#">[7]</a>
Impact on Ripening	Delays the onset of ripening. <a href="#">[1]</a> <a href="#">[8]</a>	Halts ripening progression at the time of application. <a href="#">[8]</a>
Effect on Color	Can delay red color development in some apple cultivars. <a href="#">[6]</a> <a href="#">[9]</a>	Generally has no negative effect on fruit color. <a href="#">[6]</a> <a href="#">[9]</a>
Combined Use	Can be used in conjunction with 1-MCP for synergistic effects on quality retention, particularly firmness. <a href="#">[8]</a> <a href="#">[13]</a>	Can be used following a pre-harvest AVG application for enhanced storage potential. <a href="#">[8]</a>

## Experimental Protocols

### Pre-harvest Spray Application of Aviglycine (AVG)

This protocol is a generalized representation based on multiple studies on apples and pears.[1]  
[6][8]



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**Caption:** Generalized workflow for AVG application and analysis.

**Methodology:**

- **Plant Material:** Select healthy, uniform fruit trees with a consistent crop load.[1]
- **Treatment Preparation:** Prepare an aqueous solution of AVG (e.g., ReTain®) at the desired concentration (typically ranging from 65 to 260 mg/L for apples and 200 mg/L for pears).[1][6]  
A non-ionic surfactant is often added to improve coverage.[7]
- **Application:** Apply the solution as a foliar spray to the entire tree canopy until runoff, typically 1 to 4 weeks before the anticipated commercial harvest date.[6][8]
- **Control Group:** An untreated control group (sprayed with water and surfactant only) should be included for comparison.
- **Harvest and Analysis:** Harvest fruit at commercial maturity or at multiple time points to assess the delay in ripening.[8] Evaluate key quality parameters such as firmness, soluble solids content (SSC), titratable acidity (TA), starch pattern index, internal ethylene concentration, and peel color.[7][8]

## Post-harvest 1-MCP Treatment

This protocol is often used in conjunction with or as a comparison to pre-harvest AVG treatment.[8]

**Methodology:**

- **Fruit Selection:** Harvest fruit at the desired stage of maturity.
- **Treatment:** Place the fruit in an airtight container or chamber. Introduce 1-MCP gas (e.g., from SmartFresh™) at a concentration of approximately 1 µL/L.[8]
- **Duration:** Maintain the exposure for 12-24 hours at a controlled temperature.
- **Ventilation and Storage:** After treatment, ventilate the chamber and transfer the fruit to storage (e.g., cold storage or controlled atmosphere).[8]
- **Analysis:** Evaluate fruit quality parameters at harvest and after various storage durations.[8]

## Conclusion

**Aviglycine** is a valuable tool for manipulating fruit ripening by effectively inhibiting ethylene biosynthesis. Its pre-harvest application can significantly delay maturation, reduce fruit drop, and maintain quality attributes such as firmness. When compared to the ethylene perception inhibitor 1-MCP, AVG offers a different approach to ripening control, and in some cases, a combined application of both can provide superior results in extending the storage life and marketability of various fruit species. The choice between AVG, 1-MCP, or a combination thereof will depend on the specific fruit, desired outcome, and post-harvest handling chain. Further research into optimal application timings and concentrations for a wider range of fruit cultivars will continue to refine the use of these powerful plant growth regulators.

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